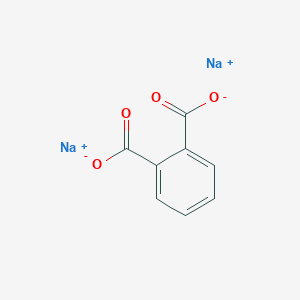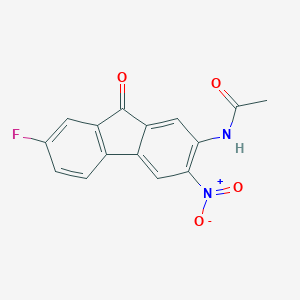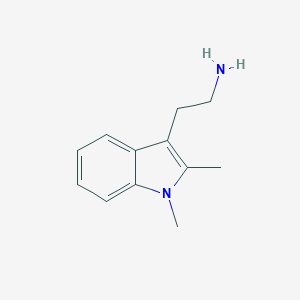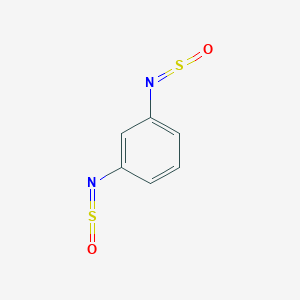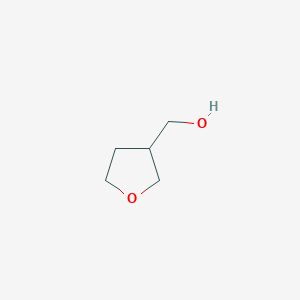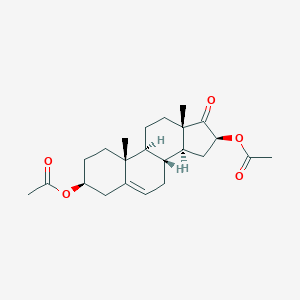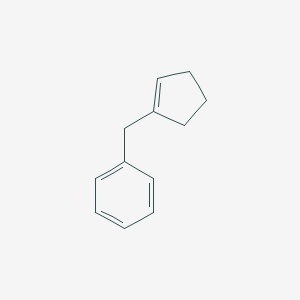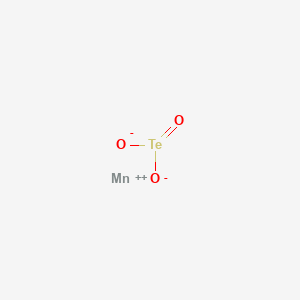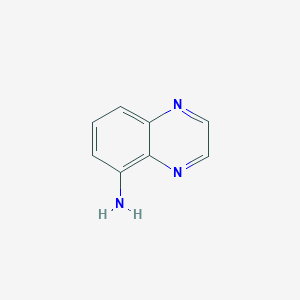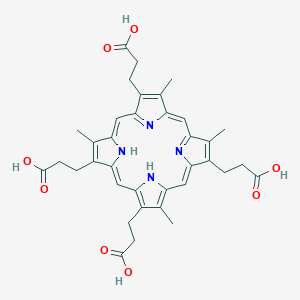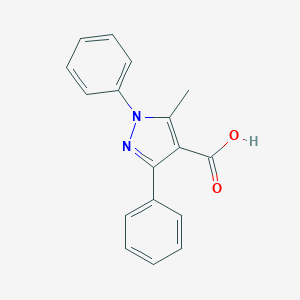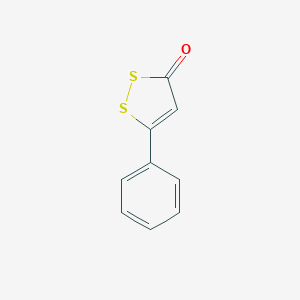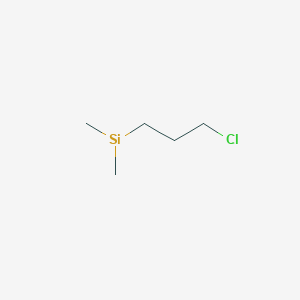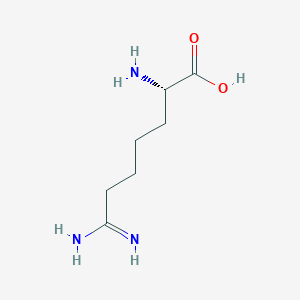
Indospicine
Übersicht
Beschreibung
Indospicine is a non-proteinogenic amino acid found in Indigofera species . It resembles the chemical structure of arginine . It is toxic to mammals and causes liver damage and abortion . Dogs are particularly sensitive to the toxic effect and can sicken or die after eating a grazing animal that has eaten Indigofera .
Synthesis Analysis
An efficient synthetic route to L-indospicine from L-homoserine lactone has been described . The methodology is applicable for the synthesis of both deuterium labelled isotopomers and structural analogues for utilization in biological studies .Molecular Structure Analysis
Indospicine has a molecular formula of C7H15N3O2 . Its average mass is 173.213 Da and its monoisotopic mass is 173.116425 Da .Chemical Reactions Analysis
Between pH 2 and 10.5, indospicine is an ion with a single positive charge . In stronger alkaline conditions, it decomposes to ammonia and an amide . In strong acid, L-α-amino-pimelic acid is formed . With ninhydrin, indospicine gives a purple color .Physical And Chemical Properties Analysis
Indospicine has a molar mass of 173.216 g·mol−1 . Between pH 2 and 10.5, indospicine is an ion with a single positive charge . In stronger alkaline conditions, it decomposes to ammonia and an amide . In strong acid, L-α-amino-pimelic acid is formed .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies :
- Indospicine has been synthesized efficiently from l-homoserine lactone, facilitating the production of deuterium-labelled isotopomers and structural analogues for biological studies. This synthesis involves a zinc-mediated Barbier reaction and a Pinner reaction (Lang et al., 2016).
Detection and Measurement in Animal Tissues :
- Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been developed and validated to measure indospicine levels in animal tissues, such as camel meat. This method has shown high recovery efficiency and accuracy (Tan et al., 2014).
Toxicity and Health Impact Studies :
- Indospicine's occurrence in grazing pastures and its accumulation in grazing livestock have been documented, highlighting its hepatotoxic effects and impact on reproduction in animals (Fletcher et al., 2015).
Investigation of Accumulation and Persistence in Animals :
- Studies on the accumulation, excretion, and distribution of indospicine in camels fed Indigofera plants have been conducted. These studies have explored the in vivo effects of dietary indospicine, including its distribution in various tissues and potential histopathological impacts (Tan et al., 2016).
Cytotoxicity and Transport in Human Cells :
- Research on indospicine's cytotoxicity and transport in human cell lines has been conducted, comparing its effects with those of arginine. Indospicine displayed higher toxicity in liver cells, indicating potential risks associated with its consumption (Sultan et al., 2017).
Implications for Human Consumption :
- Studies have explored the release and degradation of indospicine in camel meat during cooking and simulated gastrointestinal digestion. These findings are crucial for understanding the potential impact on human health upon consumption of contaminated meat (Sultan et al., 2018).
Potential as a Cancer Therapeutic Agent :
- Indospicine, combined with arginine deprivation, has been investigated for its potential to trigger cancer cell death via caspase-dependent apoptosis. This highlights its prospective role in anticancer therapies (Shuvayeva et al., 2020).
Degradation Strategies for Contaminated Meat :
- Research has been conducted on thermo-alkaline treatment as a strategy to reduce indospicine contamination in camel meat. This study offers insights into post-harvest management of contaminated meat (Tan et al., 2016).
Safety And Hazards
Indospicine is toxic to mammals and causes liver damage and abortion . Dogs are particularly sensitive to the toxic effect and can sicken or die after eating a grazing animal that has eaten Indigofera . Indospicine toxicity in dogs can present with a range of non-specific clinical signs . The severity of disease may be related to the amount of toxin consumed, the duration over which the toxin was fed, and/or other concurrent health issues that may contribute to the illness .
Zukünftige Richtungen
Following human consumption of contaminated meat, the soluble and more bioaccessible fraction of intact indospicine could be readily available for absorption by the small intestine, potentially circulating indospicine throughout the human body to tissues where it could accumulate and cause detrimental toxic effects .
Eigenschaften
IUPAC Name |
(2S)-2,7-diamino-7-iminoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c8-5(7(11)12)3-1-2-4-6(9)10/h5H,1-4,8H2,(H3,9,10)(H,11,12)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILQDLDAWPQMEL-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=N)N)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCC(=N)N)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167659 | |
| Record name | Indospicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indospicine | |
CAS RN |
16377-00-7 | |
| Record name | Indospicine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16377-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indospicine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016377007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indospicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDOSPICINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X29Q4D9671 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



